lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
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Overview
Description
The compound with the identifier “lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C₃H₃N₂)₂CO. This white crystalline solid is often used in organic synthesis, particularly for the coupling of amino acids to form peptide bonds.
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is employed in peptide synthesis for the formation of peptide bonds.
Biology: It is used in the modification of proteins and peptides.
Medicine: It is utilized in the synthesis of various pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form the desired amide. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate, leading to the formation of the amide bond and the release of imidazole .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it is less reactive than acid chlorides, making it easier to handle and reducing the risk of side reactions. Additionally, it avoids the use of thionyl chloride, which can cause unwanted side reactions .
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- N,N’-carbonyldiimidazole (CDI)
Properties
IUPAC Name |
lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5LiO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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